molecular formula C14H14ClN3O B5456653 N-(5-CHLORO-2-PYRIDYL)-N'-(3,5-DIMETHYLPHENYL)UREA

N-(5-CHLORO-2-PYRIDYL)-N'-(3,5-DIMETHYLPHENYL)UREA

Cat. No.: B5456653
M. Wt: 275.73 g/mol
InChI Key: UYQCBEHNECEVIA-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDYL)-N’-(3,5-DIMETHYLPHENYL)UREA is a chemical compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDYL)-N’-(3,5-DIMETHYLPHENYL)UREA typically involves the reaction of 5-chloro-2-pyridylamine with 3,5-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PYRIDYL)-N’-(3,5-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-N’-(3,5-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. The chlorinated pyridyl group and dimethylphenyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLORO-5-PYRIDYL)-N’-(3,5-DIMETHYLPHENYL)UREA: Similar structure but with different substitution pattern on the pyridyl ring.

    N-(5-CHLORO-2-PYRIDYL)-N’-(4-METHYLPHENYL)UREA: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

N-(5-CHLORO-2-PYRIDYL)-N’-(3,5-DIMETHYLPHENYL)UREA is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorinated pyridyl and dimethylphenyl groups provides a distinct combination of properties that may not be present in other similar compounds.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-5-10(2)7-12(6-9)17-14(19)18-13-4-3-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQCBEHNECEVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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